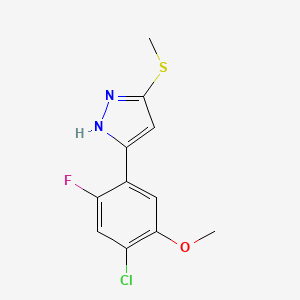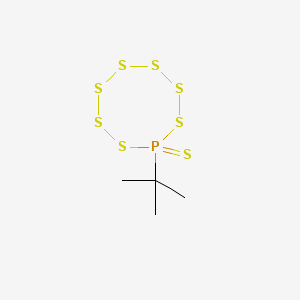
Tetrakis(2,4-dimethylphenyl)disilene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2,4-dimethylphenyl)disilene: is a silicon-based compound characterized by a silicon-silicon double bond. This compound belongs to the class of disilenes, which are silicon analogs of alkenes. Disilenes have garnered significant interest due to their unique structural and electronic properties, which differ markedly from those of their carbon analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrakis(2,4-dimethylphenyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This reaction typically involves the use of lithium naphthalenide as a reducing agent. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products and to ensure the stability of the disilene .
Industrial Production Methods: While the industrial production of this compound is not extensively documented, the principles of its synthesis can be scaled up. The key challenges in industrial production include maintaining the purity of the starting materials and controlling the reaction environment to prevent degradation of the disilene.
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(2,4-dimethylphenyl)disilene undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form silicon-oxygen compounds.
Reduction: It can be reduced further under specific conditions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Lithium naphthalenide or other reducing agents.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include silicon-oxygen compounds, further reduced silicon species, and substituted disilenes.
Aplicaciones Científicas De Investigación
Tetrakis(2,4-dimethylphenyl)disilene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of silicon-silicon double bonds and their reactivity.
Material Science: The unique electronic properties of disilenes make them potential candidates for use in electronic materials and devices.
Catalysis: Disilenes can act as catalysts or catalyst precursors in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds:
Tetramesityldisilene: Another disilene with bulky mesityl groups.
Tetrakis(trialkylsilyl)disilene: A disilene with trialkylsilyl groups.
Comparison: Tetrakis(2,4-dimethylphenyl)disilene is unique due to the presence of 2,4-dimethylphenyl groups, which provide steric protection to the silicon-silicon double bond while allowing for interesting reactivity patterns. Compared to tetramesityldisilene and tetrakis(trialkylsilyl)disilene, this compound offers a balance between steric protection and reactivity, making it a valuable compound for studying silicon-silicon double bonds .
Propiedades
| 114391-92-3 | |
Fórmula molecular |
C32H36Si2 |
Peso molecular |
476.8 g/mol |
Nombre IUPAC |
bis(2,4-dimethylphenyl)silylidene-bis(2,4-dimethylphenyl)silane |
InChI |
InChI=1S/C32H36Si2/c1-21-9-13-29(25(5)17-21)33(30-14-10-22(2)18-26(30)6)34(31-15-11-23(3)19-27(31)7)32-16-12-24(4)20-28(32)8/h9-20H,1-8H3 |
Clave InChI |
RSGBFUWHLHAZCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[Si](=[Si](C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


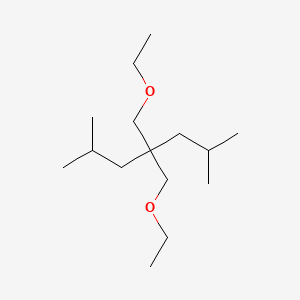
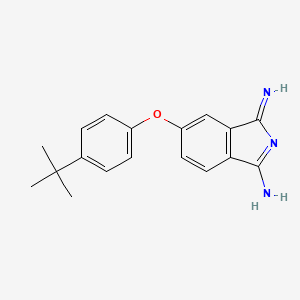
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
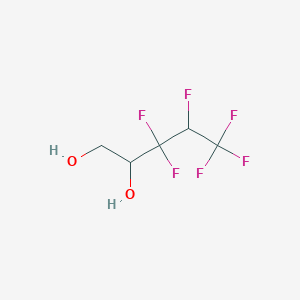
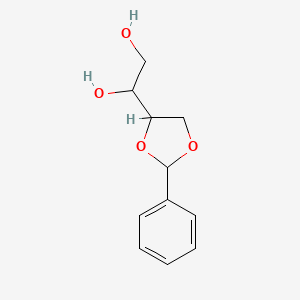
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
